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Compound of Interest

Compound Name:
1-Boc-4-(2-

Aminophenyl)piperazine

Cat. No.: B062888 Get Quote

An In-depth Technical Guide to tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate

Executive Summary: tert-Butyl 4-(2-aminophenyl)piperazine-1-carboxylate is a pivotal

bifunctional organic molecule, serving as a highly versatile building block in modern medicinal

chemistry. Its structure, featuring a Boc-protected piperazine ring and an ortho-

phenylenediamine moiety, offers a unique combination of reactivity and stability. This guide

provides a comprehensive overview of its synthesis, structural properties, and critical

applications, particularly in the construction of heterocyclic scaffolds for drug discovery. The

strategic importance of the ortho-amino group in forming fused ring systems, such as

benzimidazoles—a common core in kinase inhibitors—is a central theme. This document is

intended for researchers, medicinal chemists, and process development scientists engaged in

the design and synthesis of novel therapeutic agents.

Introduction: A Strategic Synthetic Intermediate
tert-Butyl 4-(2-aminophenyl)piperazine-1-carboxylate (CAS No. 201741-07-1) is a key

intermediate in synthetic organic chemistry. Its utility stems from the orthogonal reactivity of its

functional groups. The aniline nitrogen atoms possess nucleophilic character, while the

piperazine nitrogen, protected by a tert-butyloxycarbonyl (Boc) group, remains inert to many

reaction conditions. The Boc group can be selectively removed under acidic conditions,

revealing a secondary amine for further functionalization.
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The defining feature of this molecule is the 1,2-diamine arrangement on the phenyl ring. This

ortho-diamine motif is a classical precursor for the synthesis of a wide array of nitrogen-

containing heterocycles. This strategic positioning distinguishes it from its more commonly

documented isomer, tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate, and is fundamental

to its role in constructing complex molecular architectures for drug candidates.

Physicochemical and Structural Properties
The structural and physical properties of this compound are essential for its use in synthesis,

dictating solubility, reactivity, and storage conditions.

Table 1: Physicochemical Properties

Property Value

IUPAC Name
tert-butyl 4-(2-aminophenyl)piperazine-1-

carboxylate

CAS Number 201741-07-1

Molecular Formula C₁₅H₂₃N₃O₂

Molecular Weight 277.37 g/mol

Appearance
Typically a solid, ranging from light yellow to

brown

Storage
Store in a cool, dark place under an inert

atmosphere

Synthesis and Manufacturing Pathway
The most common and industrially scalable synthesis of tert-butyl 4-(2-

aminophenyl)piperazine-1-carboxylate is a two-step process. This pathway is valued for its high

efficiency and the ready availability of starting materials.

Step 1: Nucleophilic Aromatic Substitution (SNAr)
The synthesis begins with the reaction of 1-Boc-piperazine with an activated ortho-dihalo or

nitro-halo benzene, such as 1-fluoro-2-nitrobenzene. The electron-withdrawing effect of the
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nitro group is critical, as it activates the aromatic ring towards nucleophilic attack by the

secondary amine of the Boc-piperazine. This reaction is typically performed in a polar aprotic

solvent like DMSO or DMF, often with a non-nucleophilic base such as potassium carbonate to

scavenge the generated acid.

Step 2: Nitro Group Reduction
The intermediate, tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate, is then reduced to the

target aniline. The most common method is catalytic hydrogenation. This involves treating the

nitro compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.

This method is favored for its clean conversion and high yields. Alternative reduction methods

include the use of metals in acidic media (e.g., iron in acetic acid or tin(II) chloride), which can

be useful if certain functional groups are sensitive to hydrogenation.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate

To a solution of 1-Boc-piperazine (1.0 eq) in dimethylformamide (DMF), add 1-fluoro-2-

nitrobenzene (1.05 eq) and potassium carbonate (2.0 eq).

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring progress by TLC or

LC-MS.

Upon completion, cool the mixture to room temperature and pour it into ice water to

precipitate the product.

Filter the solid, wash with water, and dry under vacuum to yield the nitro-intermediate.

Step 2: Synthesis of tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate

Dissolve the intermediate from Step 1 in a solvent such as methanol or ethyl acetate.

Add 5-10 mol% of palladium on carbon (10% w/w).

Place the reaction vessel under a hydrogen atmosphere (typically a balloon or a Parr

hydrogenator at 50 psi).
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Stir vigorously at room temperature for 12-16 hours until the reaction is complete.[1]

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[1]

Concentrate the filtrate under reduced pressure to yield the final product, which can be used

without further purification or recrystallized if necessary.[1]

Step 1: SNAr Reaction

Step 2: Reduction

1-Boc-piperazine

tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate

K₂CO₃, DMF
80-100 °C

1-Fluoro-2-nitrobenzene

K₂CO₃, DMF
80-100 °C

tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate

H₂, Pd/C
Methanol

Click to download full resolution via product page

Caption: General synthetic workflow for tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate.

Spectroscopic and Analytical Characterization
Confirmation of the structure is typically achieved through standard spectroscopic methods.

Table 2: Expected Spectroscopic Data
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Technique Expected Features

¹H NMR

- Aromatic Protons: Complex multiplets in the

aromatic region (~6.6-7.2 ppm).- Piperazine

Protons: Broad signals around ~3.0-3.6 ppm.-

Boc Protons: A characteristic singlet at ~1.4-1.5

ppm, integrating to 9H.- Amine Protons: A broad

singlet (NH₂) which may be exchangeable with

D₂O.

¹³C NMR

- Aromatic Carbons: Signals in the ~115-150

ppm range.- Boc Carbonyl: Signal around 154

ppm.- Boc Quaternary Carbon: Signal around

80 ppm.- Piperazine Carbons: Signals in the

~45-55 ppm range.- Boc Methyl Carbons: Signal

around 28 ppm.

Mass Spec (MS) Expected [M+H]⁺ peak at m/z = 278.18.

Applications in Drug Discovery and Medicinal
Chemistry
The primary value of tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate lies in its ability to

serve as a scaffold for building complex heterocyclic systems. The ortho-diamine functionality

is a direct precursor to benzimidazoles, quinoxalines, and other fused heterocycles that are

prevalent in pharmacologically active molecules.

Precursor to Benzimidazole Kinase Inhibitors
The reaction of the ortho-diamine with aldehydes, carboxylic acids (or their derivatives), or

cyanates is a classical and robust method for constructing the benzimidazole ring system. This

scaffold is a "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors

designed to treat cancers and inflammatory diseases. The piperazine moiety provides a

convenient handle for modulating solubility and for introducing further diversity to target specific

pockets within the kinase active site.
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tert-butyl 4-(2-aminophenyl)
piperazine-1-carboxylate

Benzimidazole-fused Product
(e.g., Kinase Inhibitor Core)

R-CHO or R-COOH
(Aldehyde or Acid)

Cyclocondensation

Click to download full resolution via product page

Caption: Formation of a benzimidazole core from the ortho-diamine precursor.

Role in PROTAC and Linker Chemistry
Derivatives of aminophenyl piperazines are also utilized in the development of linkers for

Proteolysis Targeting Chimeras (PROTACs).[2][3] The aniline nitrogen can be acylated or

alkylated to connect to a warhead that binds a target protein, while the piperazine nitrogen

(after deprotection) can be linked to an E3 ligase-binding moiety. This dual functionality makes

it a valuable component in the PROTAC toolkit.[2][3]

Safety, Handling, and Storage
As with many aniline derivatives, tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate should

be handled with appropriate personal protective equipment (PPE), including gloves, safety

glasses, and a lab coat. It is classified as a skin and eye irritant and may cause respiratory

irritation.[4]

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and

contact with skin and eyes.[5][6]

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert

atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aniline group.[7]

Incompatibilities: Avoid strong oxidizing agents and strong acids.[5]

Conclusion
tert-Butyl 4-(2-aminophenyl)piperazine-1-carboxylate is a high-value synthetic intermediate

whose strategic importance is defined by its ortho-diamine functionality. This structural feature
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provides a reliable and versatile entry point for the synthesis of benzimidazoles and other fused

heterocyclic systems that form the core of numerous targeted therapeutics, particularly kinase

inhibitors. Its robust two-step synthesis and orthogonal protecting group strategy ensure its

continued and widespread use in both discovery and process chemistry laboratories.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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